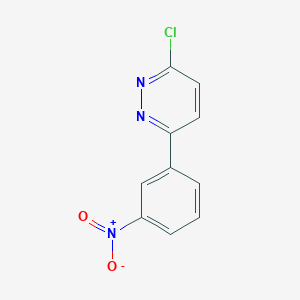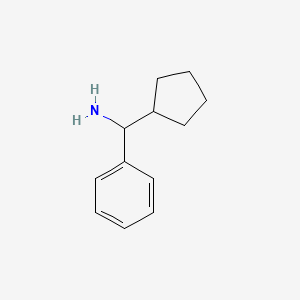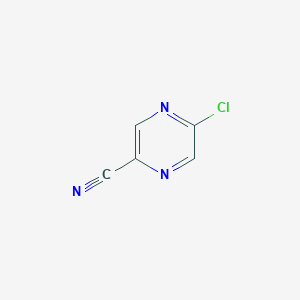![molecular formula C16H10BrClN4 B1357205 8-ブロモ-6-(2-クロロフェニル)-4H-[1,2,4]トリアゾロ[4,3-a][1,4]ベンゾジアゼピン CAS No. 919973-69-6](/img/structure/B1357205.png)
8-ブロモ-6-(2-クロロフェニル)-4H-[1,2,4]トリアゾロ[4,3-a][1,4]ベンゾジアゼピン
概要
説明
1-脱メチルフェナゾラムは、ベンゾジアゼピン系に分類される分析用標準品です . フェナゾラムの誘導体であり、農業や家庭用などの殺虫剤としてよく使用されています . この化合物は、殺虫特性で知られており、害虫の個体数を効果的に抑制します .
2. 製法
1-脱メチルフェナゾラムの合成には、いくつかの化学反応が伴います。フェナジン、すなわち1-脱メチルフェナゾラムを含むフェナジンの合成には、一般的に次のような方法が用いられます。
- ヴォール・アウエ法
- ベイルート法
- 1,2-ジアミノベンゼンと2Cユニットの縮合
- ジフェニルアミンの還元環化
- 1,2-ジアミノベンゼン/ジフェニルアミンの酸化環化
- Pd触媒によるN-アリール化
- 多成分反応
科学的研究の応用
1-demethyl Phenazolam has several scientific research applications:
- Chemistry : It is used as an analytical reference standard in various chemical analyses and experiments .
- Biology : It is studied for its insecticidal properties and potential effects on biological systems .
- Medicine : As a benzodiazepine derivative, it is researched for its potential pharmacological effects .
- Industry : It is used in the production of pesticides for agricultural and household use .
作用機序
1-脱メチルフェナゾラムの作用機序は、特定の分子標的および経路との相互作用を伴います。 ベンゾジアゼピン誘導体として、中枢神経系のγ-アミノ酪酸 (GABA) 受容体と相互作用し、殺虫効果をもたらすと考えられています . 具体的な分子標的と経路については、現在も調査中です。
6. 類似化合物の比較
1-脱メチルフェナゾラムは、次のような他の類似化合物と比較することができます。
- フェナゾラム : 1-脱メチルフェナゾラムが誘導された母化合物 .
- クロブロマゾラム : 鎮静作用と催眠作用を持つ別のベンゾジアゼピン誘導体 .
- その他のフェナジン誘導体 : これらには、さまざまな生物活性を持つ合成フェナジンと天然フェナジンが含まれます .
1-脱メチルフェナゾラムは、その特有の化学構造と殺虫特性によってユニークであり、研究および産業用途にとって貴重な化合物です .
生化学分析
Biochemical Properties
8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on neuronal activity . Additionally, 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine interacts with various enzymes involved in its metabolism, such as cytochrome P450 enzymes in the liver .
Cellular Effects
8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine affects various types of cells and cellular processes. In neuronal cells, it modulates cell signaling pathways by enhancing GABAergic transmission, which results in reduced neuronal excitability . This compound also influences gene expression by altering the transcription of genes involved in neurotransmitter synthesis and release. Furthermore, 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine impacts cellular metabolism by affecting the activity of enzymes involved in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine involves binding interactions with GABA receptors. By binding to the benzodiazepine site on the GABA receptor, it enhances the receptor’s affinity for GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane . This results in the inhibition of neuronal firing and a calming effect on the central nervous system. Additionally, 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine may inhibit or activate specific enzymes, further modulating its effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine change over time. The compound exhibits stability under controlled conditions, but it may degrade when exposed to light or heat . Long-term studies have shown that prolonged exposure to 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine can lead to tolerance, where higher doses are required to achieve the same effect . Additionally, chronic use may result in alterations in cellular function, such as changes in receptor density and enzyme activity .
Dosage Effects in Animal Models
The effects of 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine vary with different dosages in animal models. At low doses, the compound exhibits anxiolytic and sedative effects without significant adverse effects . At higher doses, it can cause muscle relaxation, ataxia, and respiratory depression . Toxic effects, such as hepatotoxicity and neurotoxicity, have been observed at very high doses . These findings highlight the importance of dose optimization to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is metabolized primarily in the liver through the action of cytochrome P450 enzymes . The metabolic pathways involve oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites . These metabolites may have different pharmacological activities and contribute to the overall effects of the compound. The interaction of 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine with cofactors, such as nicotinamide adenine dinucleotide phosphate (NADPH), is essential for its metabolism .
Transport and Distribution
Within cells and tissues, 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine is transported and distributed through various mechanisms. It can cross the blood-brain barrier due to its lipophilic nature, allowing it to reach its target sites in the central nervous system . The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine can accumulate in specific tissues, influencing its localization and duration of action .
Subcellular Localization
The subcellular localization of 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine affects its activity and function. This compound is primarily localized in the cytoplasm and membrane-bound compartments, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications may direct 8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine to specific subcellular compartments, where it can interact with its target biomolecules . The localization of the compound within these compartments influences its ability to modulate cellular processes and exert its pharmacological effects .
準備方法
The synthesis of 1-demethyl Phenazolam involves several chemical reactions. The most general approaches for the synthesis of phenazines, which include 1-demethyl Phenazolam, are:
- Wohl–Aue method
- Beirut method
- Condensation of 1,2-diaminobenzenes with 2C-units
- Reductive cyclization of diphenylamines
- Oxidative cyclization of 1,2-diaminobenzene/diphenylamines
- Pd-catalyzed N-arylation
- Multicomponent approaches
These methods require specific reaction conditions and reagents, and the process is typically carried out in a laboratory setting with appropriate chemical equipment and safety measures .
化学反応の分析
1-脱メチルフェナゾラムは、次のようなさまざまな化学反応を起こします。
- 酸化 : この反応は、酸素の付加または水素の除去を伴います。一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) などがあります。
- 還元 : この反応は、水素の付加または酸素の除去を伴います。一般的な還元剤には、水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などがあります。
- 置換 : この反応は、ある原子または原子団を別の原子または原子団と置き換えることを伴います。一般的な試薬には、ハロゲン (例:塩素、臭素) や求核剤 (例:水酸化物、シアン化物) などがあります。
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究への応用
1-脱メチルフェナゾラムは、次のような科学研究にさまざまな応用があります。
類似化合物との比較
1-demethyl Phenazolam can be compared with other similar compounds, such as:
- Phenazolam : The parent compound from which 1-demethyl Phenazolam is derived .
- Clobromazolam : Another benzodiazepine derivative with sedative and hypnotic properties .
- Other Phenazine Derivatives : These include various synthetic and natural phenazines with diverse biological activities .
1-demethyl Phenazolam is unique due to its specific chemical structure and insecticidal properties, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
8-bromo-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN4/c17-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)18)19-8-15-21-20-9-22(14)15/h1-7,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGHGSOBPNPCMHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NN=CN2C3=C(C=C(C=C3)Br)C(=N1)C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016894 | |
| Record name | 1-demethyl phenazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919973-69-6 | |
| Record name | 1-demethyl phenazolam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1357135.png)







